molecular formula C16H22F2N2O3S B7174744 N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide

N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide

Cat. No.: B7174744
M. Wt: 360.4 g/mol
InChI Key: JTOQNCHJOZYILH-UHFFFAOYSA-N
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Description

N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide is a synthetic compound with a complex structure that includes a piperidine ring, a difluorophenyl group, and a methylsulfonylpropanamide moiety

Properties

IUPAC Name

N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O3S/c1-11(24(2,22)23)16(21)19-12-5-4-8-20(9-12)10-13-14(17)6-3-7-15(13)18/h3,6-7,11-12H,4-5,8-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOQNCHJOZYILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCN(C1)CC2=C(C=CC=C2F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the difluorophenyl group through a nucleophilic substitution reaction. The final step involves the addition of the methylsulfonylpropanamide group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with precise temperature and pressure control, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-hydroxyacetamide
  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,6-Pyridinedicarboxylic acid

Uniqueness

N-[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]-2-methylsulfonylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group, in particular, can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

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